7-Chloro-8-fluoroquinoline
Overview
Description
7-Chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 and is typically found in the form of a powder . The IUPAC name for this compound is 7-chloro-8-fluoroquinoline .
Molecular Structure Analysis
The molecular structure of 7-Chloro-8-fluoroquinoline can be represented by the InChI code 1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
. This code provides a unique representation of the compound’s molecular structure. The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Physical And Chemical Properties Analysis
7-Chloro-8-fluoroquinoline is a compound with a density of 1.4±0.1 g/cm³ . It has a boiling point of 279.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 47.1±0.3 cm³ and a polar surface area of 13 Ų .
Scientific Research Applications
Fluorinated quinolines, including 7-Chloro-8-fluoroquinoline, have been studied extensively in the field of medicinal chemistry . They are known to exhibit remarkable biological activity and have found applications in medicine .
- Scientific Field: Medicinal Chemistry
- Application Summary : Fluorinated quinolines are used as a basic structure for the search of synthetic antimalarial drugs . They have also been found to exhibit antibacterial, antineoplastic, and antiviral activities .
- Methods of Application : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results or Outcomes : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . For example, fluoroquine (7-fluoro-4- (diethyl-amino-1-methylbutylamino)quinoline) and mefloquine are synthetic antimalarial drugs that have been developed using the quinoline skeleton .
Safety And Hazards
While specific safety and hazard information for 7-Chloro-8-fluoroquinoline is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
7-chloro-8-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJPQDMKHLGGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672343 | |
Record name | 7-Chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoroquinoline | |
CAS RN |
1133116-09-2 | |
Record name | 7-Chloro-8-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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